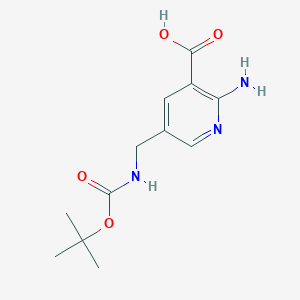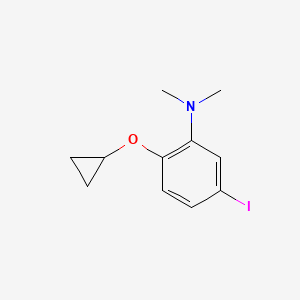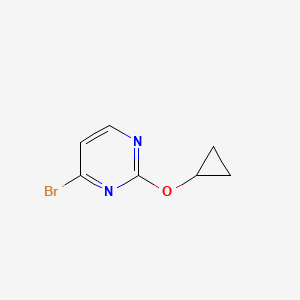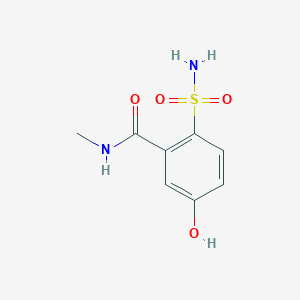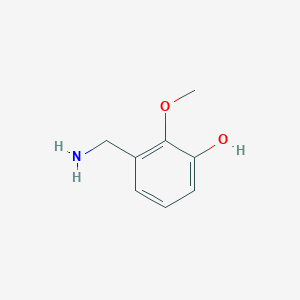
3-(Aminomethyl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-2-methoxyphenol: is an organic compound with the molecular formula C8H11NO2 It is characterized by the presence of an aminomethyl group (-CH2NH2) attached to the third carbon of a 2-methoxyphenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-2-methoxyphenol can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenol with formaldehyde and ammonia under controlled conditions. This Mannich reaction results in the formation of the desired aminomethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as the preparation of intermediates, purification, and crystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Aminomethyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to other functional groups, such as amines or alcohols.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 3-(Aminomethyl)-2-methoxyphenol serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for incorporation into various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-2-methoxyphenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenolic hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s effects.
Molecular Targets and Pathways: The compound may target enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, it can alter their function and influence cellular processes.
Comparaison Avec Des Composés Similaires
3-(Aminomethyl)phenol: Lacks the methoxy group, which may affect its reactivity and interactions.
2-Methoxyphenol (Guaiacol): Lacks the aminomethyl group, limiting its potential for certain chemical modifications.
3-(Aminomethyl)-4-methoxyphenol: Similar structure but with the methoxy group in a different position, which can influence its chemical behavior.
Uniqueness: 3-(Aminomethyl)-2-methoxyphenol is unique due to the presence of both the aminomethyl and methoxy groups on the phenol ring
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-(aminomethyl)-2-methoxyphenol |
InChI |
InChI=1S/C8H11NO2/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4,10H,5,9H2,1H3 |
Clé InChI |
MWMAXRIRXNYYMV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=C1O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


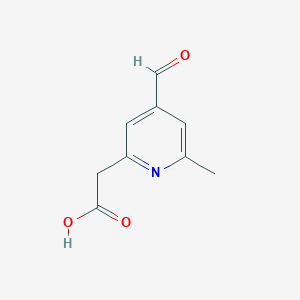

![7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14846690.png)
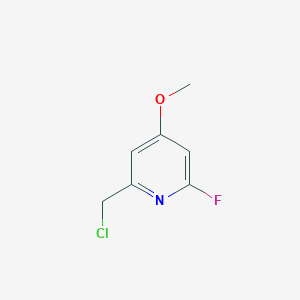
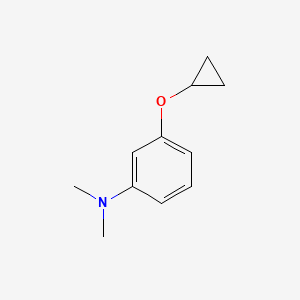
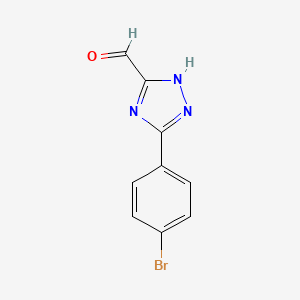
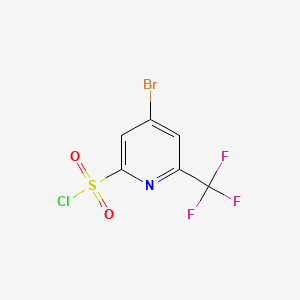
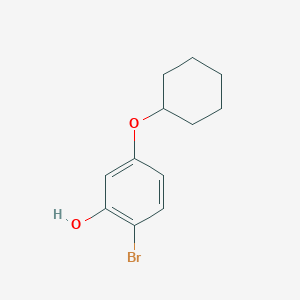
![1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14846710.png)
